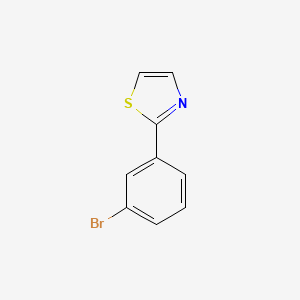

2-(3-Bromophenyl)thiazole

Description

2-(3-Bromophenyl)thiazole is a halogenated heterocyclic compound featuring a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted with a 3-bromophenyl group at the C2 position. Its molecular formula is C₉H₆BrNS, with a molecular weight of 241.11 g/mol.

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBCTULGKILCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695881 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-47-8 | |

| Record name | 2-(3-Bromophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 2-(3-Bromophenyl)thiazole exhibits notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Table 1: Antimicrobial Activity of 2-(3-Bromophenyl)thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-Bromophenyl)thiazole | S. aureus | 3.125 µg/mL |

| E. coli | 6.25 µg/mL | |

| 2-(3-Chlorophenyl)thiazole | S. aureus | 4.0 µg/mL |

Anticancer Properties

The anticancer potential of 2-(3-Bromophenyl)thiazole has been investigated extensively. A study reported that derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly impacted their anticancer efficacy.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-Bromophenyl)thiazole | HepG2 | 23.30 ± 0.35 |

| A549 | >1000 | |

| 2-(4-Methylphenyl)thiazole | U251 | 15.5 |

Material Science

In material science, compounds like 2-(3-Bromophenyl)thiazole are being explored for their potential as organic semiconductors and in the development of novel materials with specific electronic properties. The incorporation of thiazole units can enhance the conductivity and stability of polymers used in electronic devices.

Antiviral Activity

The phenylthiazole framework has been utilized to design antiviral agents targeting flaviviruses. Studies have shown that modifications to the thiazole structure can lead to compounds with high therapeutic indices and reduced toxicity profiles.

Case Study: Antiviral Activity Evaluation

A series of phenylthiazoles were synthesized and tested against flavivirus infections, revealing promising results in inhibiting viral replication while maintaining low cytotoxicity in host cells.

Synthesis and Derivative Studies

The synthesis of 2-(3-Bromophenyl)thiazole can be achieved through various methodologies, including cyclization reactions involving thioureas and diazonium salts, which allow for structural modifications to enhance biological activity.

Table 3: Synthesis Methods for Thiazole Derivatives

| Methodology | Key Reactants | Yield (%) |

|---|---|---|

| Cyclization with thiourea | Thiourea + Diazotized aniline | 85 |

| One-pot reactions | Thioamides + α,β-unsaturated carbonyls | 72 |

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)thiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.

Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 2-(3-Bromophenyl)thiazole and its analogs:

Key Observations:

- Halogen Effects: Bromine in 2-(3-Bromophenyl)thiazole increases lipophilicity compared to non-halogenated analogs, favoring hydrophobic interactions in biological systems.

- Substituent Position : The 3-bromophenyl group in the target compound may sterically hinder interactions compared to 2-bromophenyl derivatives (e.g., 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine), which exhibit distinct biological activities like insecticidal properties .

- Reactive Groups : The chloromethyl substituent in 2-(3-Bromophenyl)-4-(chloromethyl)-1,3-thiazole enables further functionalization, making it a versatile intermediate in synthesis .

Physicochemical and Electronic Properties

Density Functional Theory (DFT) studies on related bromophenyl-thiazole derivatives reveal:

- HOMO-LUMO Gaps : Compounds with extended conjugation (e.g., benzothiazoles) exhibit smaller HOMO-LUMO gaps (~3.5 eV) compared to simple thiazoles (~4.2 eV), enhancing charge transfer properties .

- Nitro vs. Bromine Substituents : Nitro groups (e.g., in ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate) reduce the HOMO-LUMO gap more significantly than bromine due to stronger electron-withdrawing effects .

Biological Activity

2-(3-Bromophenyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2-(3-Bromophenyl)thiazole features a thiazole ring, which is known for its pharmacological significance. The presence of the bromine atom in the para position of the phenyl group enhances its reactivity and biological activity. The compound can be synthesized through various methods, including refluxing 3-bromo-thiobenzamide with ethyl 3-bromo-2-oxo-propionic acid in ethanol, followed by purification techniques such as chromatography.

The biological activity of 2-(3-Bromophenyl)thiazole is primarily attributed to its interaction with various molecular targets:

- Topoisomerase II Inhibition : The compound binds to DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest in the G2 phase. This mechanism is crucial for its anticancer properties.

- Apoptosis Induction : In cancer cell lines, 2-(3-Bromophenyl)thiazole has been shown to activate caspase pathways, increasing the expression of pro-apoptotic genes. This results in programmed cell death, making it a candidate for cancer therapy .

- Modulation of Signaling Pathways : The compound influences key signaling pathways, such as MAPK and PI3K/Akt, which are vital for regulating cell proliferation and survival .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 2-(3-Bromophenyl)thiazole:

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

- Anticancer Activity : The compound has demonstrated potent anticancer effects across multiple cancer cell lines. For example, it has shown IC50 values ranging from 1.82 to 5.55 μM against different cancer types, indicating strong cytotoxic potential .

- Antioxidant Properties : Thiazole derivatives, including this compound, have been noted for their ability to scavenge free radicals and reduce oxidative stress, contributing to their therapeutic potential .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that 2-(3-Bromophenyl)thiazole induced apoptosis through caspase activation. The compound was tested against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HePG-2) cells, demonstrating significant cytotoxicity with IC50 values below 5 μM .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, 2-(3-Bromophenyl)thiazole was tested against Aspergillus niger and Bacillus subtilis. The results indicated that the compound exhibited moderate to high antibacterial activity, with inhibition zones significantly larger than those observed for control drugs .

Data Table: Biological Activities of 2-(3-Bromophenyl)thiazole

Chemical Reactions Analysis

Chemical Reactions Involving 2-(3-Bromophenyl)thiazole

2-(3-Bromophenyl)thiazole can undergo various chemical reactions typical for thiazole derivatives:

-

Nucleophilic Substitution : The bromine atom on the phenyl ring increases the electrophilicity of the compound, making it susceptible to nucleophilic attack by various nucleophiles.

-

Electrophilic Aromatic Substitution : The presence of the bromine substituent also facilitates electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Example Reactions

-

Nucleophilic Attack : Reaction with amines can yield substituted thiazoles.

-

Electrophilic Substitution : Bromination or nitration can occur at the para or ortho positions on the phenyl ring.

Biological Activity and Mechanism

Research indicates that compounds like 2-(3-Bromophenyl)thiazole exhibit significant biological activity due to their ability to interact with various molecular targets in cells. Studies suggest that these compounds can influence pathways related to cancer cell proliferation and microbial resistance .

The mechanism of action often involves:

-

Binding to specific enzymes or receptors.

-

Modulating cellular signaling pathways.

-

Inducing apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.